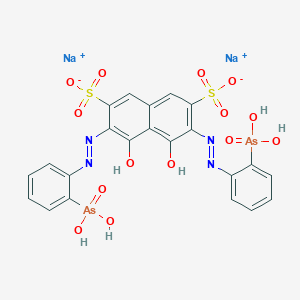Arsenazo III disodium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
Arsenazo III disodium salt, with the chemical formula C22H16As2N4Na2O14S and CAS number 62337-00-2, is a diazo dye reagent primarily utilized in analytical chemistry. This compound is characterized by its clear pink color and high solubility in water. It is specifically employed for the spectrophotometric determination of metals such as aluminum, gallium, and indium, making it a valuable tool in various laboratory settings .
Arsenazo III disodium salt participates in complexation reactions, where it forms colored complexes with specific metal ions. The most notable reactions involve the formation of stable complexes with aluminum, gallium, and indium ions. The absorbance of these complexes can be measured spectrophotometrically, allowing for quantitative analysis of the metal concentrations in solutions. The general reaction can be represented as:
This reaction is crucial for determining trace amounts of these metals in various samples .
Arsenazo III disodium salt can be synthesized through a multi-step chemical process involving the diazotization of an appropriate aromatic amine followed by coupling reactions. The synthesis generally involves:
- Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
- Coupling: The diazonium salt is then reacted with another aromatic compound that contains arsenic, leading to the formation of the azo dye.
The detailed synthetic pathway may vary depending on the specific reagents and conditions used .
Arsenazo III disodium salt has several applications, including:
- Analytical Chemistry: Primarily used for the spectrophotometric determination of aluminum, gallium, and indium.
- Environmental Testing: Employed in assays to detect trace metals in environmental samples.
- Biochemical Research: Utilized in studies involving metal ion interactions and their effects on biological systems.
Its ability to form stable complexes makes it a useful reagent in various analytical techniques .
Interaction studies involving arsenazo III disodium salt focus on its complexation with metal ions. These studies help elucidate the binding affinities and stability constants of the formed complexes. Understanding these interactions is crucial for optimizing analytical methods that utilize this compound for metal detection. Additionally, research may explore how environmental factors influence these interactions, impacting the accuracy of spectrophotometric measurements .
Several compounds exhibit structural or functional similarities to arsenazo III disodium salt. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Primary Use | Unique Feature |
|---|---|---|---|
| Arsenazo I | Azo dye | Metal ion detection | Less selective than Arsenazo III |
| Arsenazo II | Azo dye | Metal ion detection | Different spectral properties |
| Chromazurol B | Azo dye | Metal ion detection | Forms complexes with different metals |
| Eriochrome Black T | Azo dye | Water hardness testing | Used primarily for calcium and magnesium |
Arsenazo III disodium salt stands out due to its specific application in detecting aluminum, gallium, and indium ions, alongside its unique structural properties that enhance its complexation capabilities compared to other azo dyes .








